N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a benzodioxole moiety linked to a thiophene-sulfonamide group via a hydroxypropyl chain. Benzodioxole derivatives are known for their metabolic stability and bioactivity, while sulfonamides are widely explored for their pharmacological properties, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-14(16,8-15-22(17,18)13-3-2-6-21-13)10-4-5-11-12(7-10)20-9-19-11/h2-7,15-16H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBROZNCMDSPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CS1)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a cyclization reaction involving catechol and formaldehyde.
Introduction of the hydroxypropyl group: This step involves the reaction of the benzo[d][1,3]dioxole with an appropriate epoxide under acidic or basic conditions to form the hydroxypropyl derivative.
Formation of the thiophene-2-sulfonamide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form a thiol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a thiol derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide typically involves several steps:
- Formation of the Benzo[d][1,3]dioxole Core : This can be achieved through the reaction of catechol with chloroform in the presence of a base.
- Introduction of the Hydroxypropyl Group : This is usually done via nucleophilic substitution reactions.
- Addition of the Thiophene and Sulfonamide Moieties : The final steps involve coupling reactions to attach the thiophene and sulfonamide groups.
These synthetic methods may also incorporate advanced techniques such as microwave-assisted synthesis to improve yields and reduce reaction times .
This compound exhibits a variety of biological activities:
Anticancer Properties
Research indicates that compounds related to this structure can inhibit angiogenesis and overcome chemoresistance in cancer therapy. For instance, derivatives have shown effectiveness against various cancer cell lines by inhibiting P-glycoprotein efflux pumps, which are often responsible for drug resistance in tumors .
Key Findings:
- Inhibition of VEGFR : Compounds with similar structures have demonstrated significant inhibition of vascular endothelial growth factor receptors (VEGFR), which are crucial in tumor angiogenesis.
- Synergistic Effects : When combined with standard chemotherapeutic agents like doxorubicin, these compounds enhanced anticancer efficacy significantly .
Neuroprotective Effects
Compounds containing the benzo[d][1,3]dioxole structure have been linked to neuroprotective activities, particularly through their interaction with serotonin receptors and acetylcholinesterase inhibition. These properties suggest potential applications in treating neurodegenerative diseases such as Alzheimer's .
Insect Growth Regulation
Studies have shown that derivatives can act as insect growth regulators (IGRs), inhibiting chitinases in insects. This suggests a role for these compounds in agricultural pest management .
Case Study 1: Anticancer Activity
A study evaluated a series of thiophene derivatives for their ability to inhibit cancer cell proliferation. Compounds similar to this compound were found to significantly reduce colony formation in colorectal carcinoma cells when used in conjunction with doxorubicin, showcasing their potential as multi-drug resistance-reversal agents .
Case Study 2: Neuroprotective Mechanism
In vitro studies demonstrated that certain derivatives could effectively inhibit acetylcholinesterase activity. This suggests their potential use as therapeutic agents for cognitive enhancement or neuroprotection against degenerative diseases .
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in disease pathways.
Pathways Involved: The compound can modulate signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Core Structural Features
The target compound shares the benzodioxole moiety with several analogs but differs in its sulfonamide-thiophene backbone. Key comparisons include:
Key Observations :
Comparison Highlights :
- The target compound’s synthesis may resemble ’s HATU-mediated amide coupling but with sulfonamide-specific reagents (e.g., Cs2CO3 for SNAr reactions, as in ) .
- Yields for benzodioxole derivatives vary widely (e.g., 13.7–59% in and ), suggesting that the hydroxypropyl-thiophene linkage in the target may require optimized conditions .
Physicochemical Properties
While direct data for the target compound are unavailable, comparisons can be drawn from analogs:
Key Insights :
- The hydroxypropyl group may lower the melting point compared to highly crystalline imidazoles () but improve solubility in polar solvents .
- IR spectra would distinguish the target’s sulfonamide (S=O) from thione (C=S) or carbonyl (C=O) groups in analogs .
Research Findings and Implications
- Bioactivity Potential: Benzodioxole-sulfonamide hybrids are understudied, but related compounds show antimicrobial and anticancer activities. For example, triazole-thiones () exhibit enzyme inhibition, suggesting the target compound could be optimized for similar applications .
- Synthetic Challenges : The hydroxypropyl-thiophene linkage may require protective group strategies to avoid side reactions, as seen in ’s use of anhydrous DMF for acetamide synthesis .
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, cytotoxicity, and possible therapeutic applications.
Chemical Structure
The compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a thiophene sulfonamide structure. This unique combination is thought to contribute to its biological activity.
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. The benzo[d][1,3]dioxole component may engage hydrophobic pockets in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid residues. This interaction may lead to modulation of enzyme activity and receptor binding, resulting in therapeutic effects.
Anticancer Properties
Research indicates that derivatives of thiophene sulfonamides exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown strong activity against human tumor cell lines such as HeLa and K-562 .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| K-562 | 4.0 |
| HT-29 | 6.5 |
| CCRF-CEM | 3.5 |
The mechanism underlying this cytotoxicity often involves the generation of reactive oxygen species (ROS) and the induction of apoptosis in tumor cells .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that related compounds possess significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 4 |
| Vancomycin-resistant E. faecium | 8 |
Case Studies
One notable study focused on the synthesis and evaluation of thiophene derivatives, including those with benzo[d][1,3]dioxole moieties. The results indicated that these compounds exhibited not only anticancer but also anti-inflammatory properties. For instance, one derivative demonstrated an IC50 value of 13.8-fold improvement in enhancing the anticancer activity of doxorubicin in colorectal carcinoma cells .
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Introduction of the benzo[d][1,3]dioxole moiety via coupling reactions (e.g., Suzuki-Miyaura cross-coupling) using palladium catalysts .
- Step 2 : Sulfonamide formation by reacting thiophene-2-sulfonyl chloride with a hydroxypropylamine intermediate under basic conditions (e.g., triethylamine in DMF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and crystallization (e.g., dichloromethane/hexane) to achieve >95% purity . Key reagents include NaIO₄ for oxidative steps and controlled temperature conditions (60–100°C) to avoid side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Elucidation : X-ray crystallography (monoclinic P2₁/n space group, MoKα radiation) confirms bond lengths, angles, and hydrogen-bonding networks .
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (DMSO-d₆, 500 MHz) to verify absence of impurities .
- Functional Groups : FT-IR spectroscopy identifies sulfonamide (-SO₂NH-) and hydroxyl (-OH) stretches at ~1350 cm⁻¹ and 3300 cm⁻¹, respectively .
Q. What are the key structural features influencing its reactivity?
- The thiophene-2-sulfonamide group enables electrophilic substitution at the sulfur atom, while the 2-hydroxypropyl linker facilitates hydrogen bonding with biological targets .
- The benzo[d][1,3]dioxole ring engages in π-π stacking with aromatic residues in proteins, enhancing binding affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Comparative Assays : Use standardized cell-based models (e.g., antimicrobial MIC assays) to test analogs with modified substituents (e.g., replacing thiophene with furan) .
- Structural Analysis : Correlate crystallographic data (e.g., hydrogen-bonding patterns) with activity trends. For example, analogs with tighter N–H⋯O interactions show higher potency .
- DSC Profiling : Differential scanning calorimetry (DSC) identifies decomposition thresholds (e.g., 140°C for stable derivatives), ensuring activity data is not confounded by thermal degradation .
Q. What computational methods predict this compound’s drug-likeness and target interactions?
- ADMET Prediction : SwissADME or QikProp to assess solubility (LogP ~2.5), metabolic stability (CYP450 inhibition), and blood-brain barrier penetration .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., bacterial dihydropteroate synthase), prioritizing derivatives with lower binding energies (<-8 kcal/mol) .
- MD Simulations : GROMACS simulations (100 ns) evaluate conformational stability in aqueous environments .
Q. How does crystal packing influence its physicochemical properties?
- The compound crystallizes in a Z-shaped conformation (N–C–C–C torsion angle: 62.4°), forming hydrogen-bonded dimers via N–H⋯O interactions (2.89 Å). This arrangement enhances solubility in polar solvents .
- Thermal Stability : The monoclinic lattice (density = 1.384 Mg/m³) contributes to a melting point of ~180°C, confirmed by hot-stage microscopy .
Q. What strategies improve yield in multi-step syntheses?
- High-Throughput Screening : Optimize reaction conditions (e.g., solvent: DMF vs. THF) using Chemspeed robotic platforms .
- Catalyst Selection : Pd(OAc)₂/XPhos systems increase coupling efficiency (yield: 85% vs. 60% with PdCl₂) .
- In-Line Monitoring : ReactIR tracks intermediate formation, reducing purification steps .
Methodological Considerations
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Scaffold Modifications : Synthesize analogs with variations in the hydroxypropyl chain length or benzo[d][1,3]dioxole substituents (e.g., chloro vs. methoxy) .
- Bioactivity Profiling : Test against a panel of enzymes (e.g., kinases, proteases) to identify selectivity trends. IC₅₀ values <10 μM indicate promising leads .
Q. What crystallographic software is recommended for refining its structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
